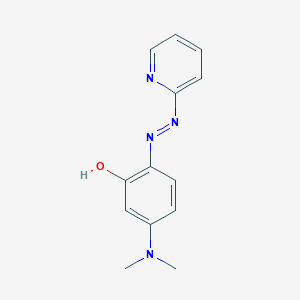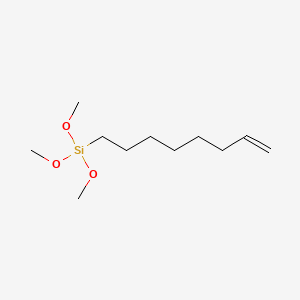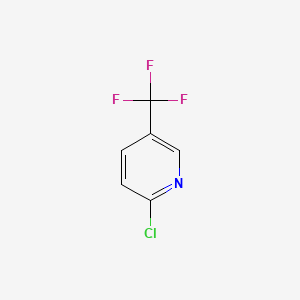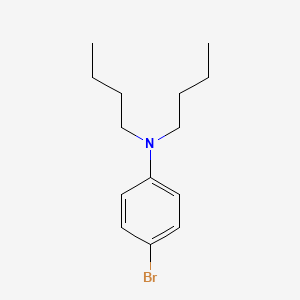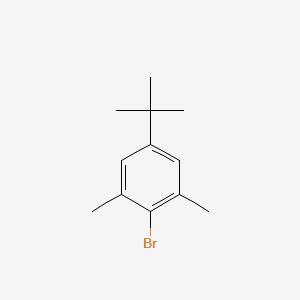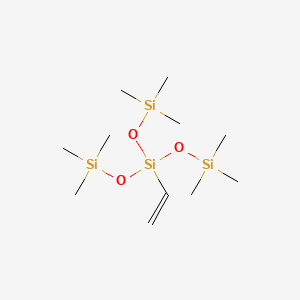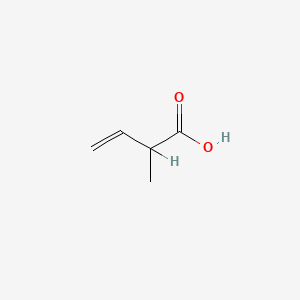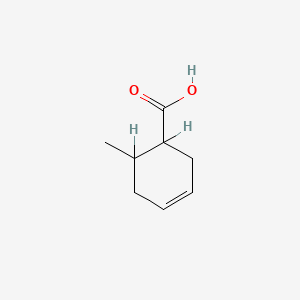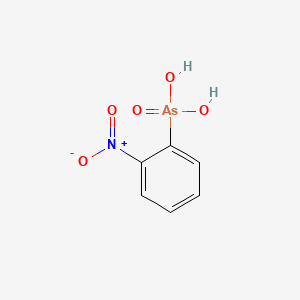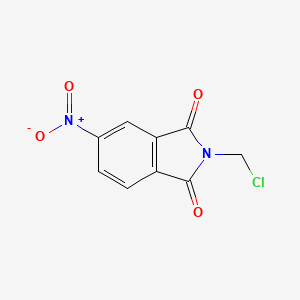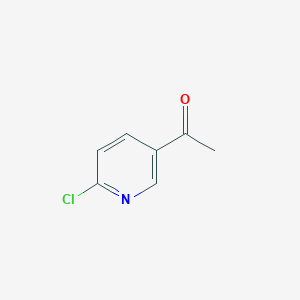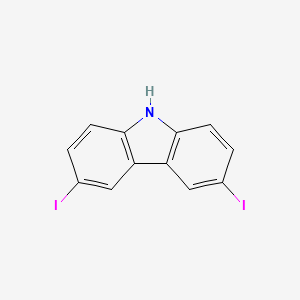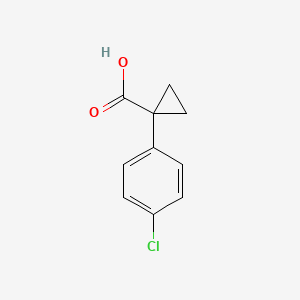
1-(4-氯苯基)环丙烷羧酸
概览
描述
1-(4-Chlorophenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H9ClO2 . It has a molecular weight of 196.63 g/mol . The IUPAC name for this compound is 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid consists of a cyclopropane ring attached to a carboxylic acid group and a 4-chlorophenyl group . The InChI Key for this compound is YAHLWSGIQJATGG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(4-Chlorophenyl)cyclopropanecarboxylic acid is a white crystalline powder . It has a melting point range of 152°C to 155°C . The compound is considered to have a density of 1.4±0.1 g/cm3 .科研应用
农业生物活性
1-(4-氯苯基)环丙烷羧酸,是环丙烷羧酸的衍生物,已被探索其生物活性,特别是在农业应用中。Tian等人(2009年)以环丙烷羧酸为先导化合物合成了新的硫脲衍生物。他们的研究表明,一些衍生物表现出显著的除草和杀菌活性,暗示了在作物保护中的潜在用途 (Tian et al., 2009)。
手性中间体的合成
该化合物还被用于合成制药中的手性中间体。Guo等人(2017年)开发了一种酶法过程,用于制备手性醇,这些醇是合成化合物如(1R,2R)-2-(3,4-二氟苯基)环丙烷羧酸乙酯的关键中间体。这一过程以其高效率和环境友好性而闻名,突显了该化合物在绿色化学中的重要性 (Guo et al., 2017)。
结构研究
环丙烷羧酸衍生物的结构特征已被广泛研究。例如,Marstokk等人(1991年)通过各种技术研究了气态环丙烷羧酸的结构,提供了有关这类化合物的分子构象和稳定性的见解 (Marstokk et al., 1991)。
不对称合成
该化合物在不对称合成中发挥作用,这是开发光学活性制药品和化学品的关键领域。Gui(1998年)报告了使用手性辅助剂合成手性环丙烷的合成,导致了2-乙基-1-氨基环丙烷羧酸的产生。这样的合成对于创造具有特定立体化学构型的化合物至关重要 (Gui, 1998)。
酶抑制研究
环丙烷基团,是该化合物的一个特征,以其在抑制某些酶中的作用而闻名。例如,Apelbaum等人(1981年)探索了1-氨基环丙烷-1-羧酸转化为乙烯的抑制作用,这在植物生理学中至关重要。环丙烷羧酸,一个相关化合物,在这一过程中显示出显著的抑制作用,展示了环丙烷羧酸衍生物在生化研究中的潜力 (Apelbaum et al., 1981)。
Safety And Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
未来方向
性质
IUPAC Name |
1-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHLWSGIQJATGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223228 | |
| Record name | 1-(p-Chlorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)cyclopropanecarboxylic acid | |
CAS RN |
72934-37-3 | |
| Record name | 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72934-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Chlorophenyl)cyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072934373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 72934-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(p-Chlorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-chlorophenyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

